molecular formula C13H20N2O B1526083 N-[3-(morpholin-4-yl)propyl]aniline CAS No. 1137735-26-2

N-[3-(morpholin-4-yl)propyl]aniline

Cat. No.: B1526083
CAS No.: 1137735-26-2
M. Wt: 220.31 g/mol
InChI Key: GWOODGLTWCTWTP-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]aniline is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked to each other through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(morpholin-4-yl)propyl]aniline typically involves the reaction of aniline with 3-(morpholin-4-yl)propyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(morpholin-4-yl)propyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted anilines.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]aniline has found applications in various scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-[3-(morpholin-4-yl)propyl]aniline is similar to other phenylmorpholines, such as 3-(morpholin-4-yl)propane-2,3-dione and N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline. These compounds share the morpholine ring and benzene ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-(morpholin-4-yl)propane-2,3-dione

  • N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline

  • 4-(3-morpholin-4-yl-propionyl)-morpholine

This comprehensive overview provides a detailed understanding of N-[3-(morpholin-4-yl)propyl]aniline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h1-3,5-6,14H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOODGLTWCTWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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